2-Chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide
Description
2-Chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide is a substituted benzamide characterized by a 2-chlorobenzoyl group linked to a 2-(3-fluorophenyl)-2-methoxyethylamine moiety. Fluorine’s electronegativity and the methoxy group’s hydrogen-bonding capacity may enhance binding to biological targets, such as enzymes or receptors, while the chloro substituent contributes to lipophilicity and stability .
Properties
IUPAC Name |
2-chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO2/c1-21-15(11-5-4-6-12(18)9-11)10-19-16(20)13-7-2-3-8-14(13)17/h2-9,15H,10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUTYCNHENAZLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=CC=C1Cl)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoroaniline and 2-chlorobenzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Procedure: 3-fluoroaniline is reacted with 2-chlorobenzoyl chloride to form the intermediate product, which is then further reacted with 2-methoxyethylamine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used; for example, methoxy substitution yields 2-methoxy-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide.
Oxidation: Oxidized products may include carboxylic acids or ketones.
Reduction: Reduced products may include primary amines or alcohols.
Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and amine.
Scientific Research Applications
2-Chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
Table 1: Melting Points and Substituent Influence
Key Observations :
- Electron-withdrawing groups (e.g., Cl, CF₃) increase melting points due to stronger dipole interactions and hydrogen bonding (e.g., compound 16: 166–167°C with methoxy vs. 126–128°C for methyl-substituted analogs) .
- The methoxy group in the target compound may enhance solubility in polar solvents compared to nonpolar alkyl chains (e.g., cyclohexylmethyl in ’s 3e) .
Spectroscopic and Structural Analysis
NMR Complexity :
Crystallography :
Key Observations :
- High yields (e.g., 90% in ) are achieved via optimized amide coupling conditions. The target compound’s synthesis may require similar strategies, with methoxyethyl introduction via alkylation .
- Rhodium-catalyzed C–H activation () offers efficient routes for complex benzamides but may require specialized catalysts .
Key Observations :
- Trifluoroethoxy groups () enhance lipophilicity and membrane penetration, which could guide optimization of the target compound’s bioactivity .
Biological Activity
2-Chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a chloro group and a methoxyethyl substituent on the benzamide core, which may influence its biological activities. The presence of these functional groups is critical for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate various biochemical pathways, leading to observed therapeutic effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for effectiveness against various bacterial strains, demonstrating potential as a lead compound for developing new antibiotics.
Anticancer Activity
The compound has also been studied for its anticancer properties. In vitro studies have shown that it inhibits the proliferation of cancer cell lines, including HepG2 cells, with an IC50 value indicating effective cytotoxicity . Mechanistic studies suggest that it promotes apoptosis and induces cell cycle arrest in the G2/M phase, contributing to its antitumor activity.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is essential to compare it with structurally related compounds:
| Compound Name | Structure | Anticancer Activity (IC50) | Unique Features |
|---|---|---|---|
| This compound | Structure | ~1.30 μM against HepG2 | Chloro and methoxyethyl groups |
| 3-Chloro-N-(2-fluorophenyl)benzamide | Structure | ~5.00 μM against MCF-7 | Lacks methoxyethyl group |
| 4-Fluoro-N-[2-(4-fluorophenyl)-2-methoxyethyl]benzamide | Structure | ~3.00 μM against A549 | Different halogen substitutions |
This table illustrates how variations in chemical structure can influence biological activity, highlighting the unique profile of this compound.
Case Studies
- In Vitro Studies : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in HepG2 cells compared to untreated controls. The mechanism involved apoptosis induction and cell cycle arrest .
- In Vivo Studies : In xenograft models, the compound exhibited tumor growth inhibition rates comparable to established anticancer agents like SAHA, indicating its potential as a therapeutic candidate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
